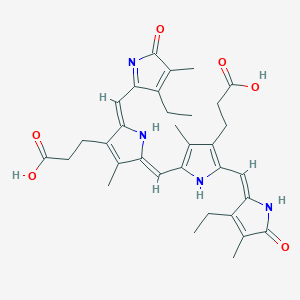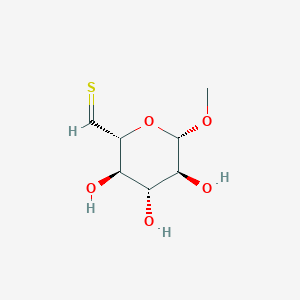![molecular formula C28H25NO6 B10776596 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid is a complex organic compound belonging to the class of alkyl-phenylketones. This compound is characterized by its unique structure, which includes a phthalimide group, a biphenyl group, and a butanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid typically involves multiple steps:
Formation of the Phthalimide Group: This step involves the reaction of phthalic anhydride with an amine to form the phthalimide group.
Attachment of the Biphenyl Group: The biphenyl group is introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as matrix metalloproteinases (MMPs), which are involved in various diseases including cancer and arthritis.
Biochemical Research: The compound is used as a molecular probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It can be used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as matrix metalloproteinases (MMPs), particularly MMP-12.
Pathways Involved: By inhibiting MMPs, the compound can modulate inflammatory pathways and prevent the degradation of extracellular matrix components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Ethyl-4-(4’-Methoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid
- 2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Ethyl-4-(4’-Hydroxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid
Uniqueness
2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid is unique due to its specific structural features, such as the ethoxy group on the biphenyl moiety, which can influence its binding affinity and specificity towards molecular targets like MMPs .
Propiedades
Fórmula molecular |
C28H25NO6 |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
(2S)-2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-4-[4-(4-ethoxyphenyl)phenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H25NO6/c1-2-35-22-13-11-19(12-14-22)18-7-9-20(10-8-18)25(30)17-21(28(33)34)15-16-29-26(31)23-5-3-4-6-24(23)27(29)32/h3-14,21H,2,15-17H2,1H3,(H,33,34)/t21-/m0/s1 |
Clave InChI |
AQYSXARQCHHHLK-NRFANRHFSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[C@H](CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)
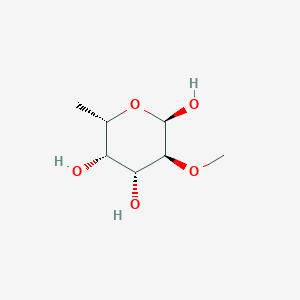

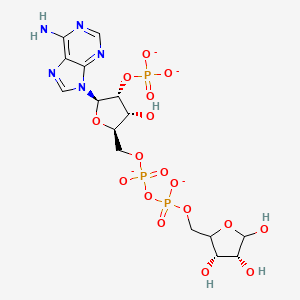
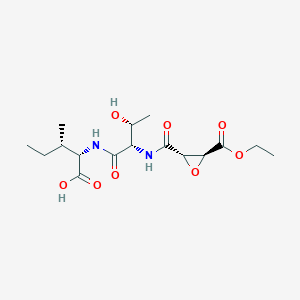
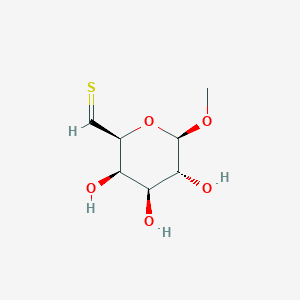


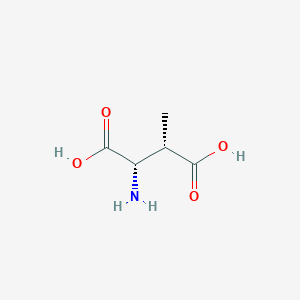
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)

